Product packaging for 2-Chloro-6-methoxyisonicotinonitrile(Cat. No.:CAS No. 1256788-36-9)

2-Chloro-6-methoxyisonicotinonitrile

Cat. No.: B2478751
CAS No.: 1256788-36-9
M. Wt: 168.58
InChI Key: XHQQYIWTUFWASX-UHFFFAOYSA-N
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Description

Significance of Pyridine (B92270) and Nitrile Functional Groups in Organic Synthesis

The pyridine ring is one of the most prevalent N-heteroaromatics in medicinal chemistry and natural products. sigmaaldrich.com Its aromaticity provides stability, while the nitrogen atom imparts basicity and influences the ring's reactivity, making it prone to nucleophilic substitution, particularly at the C2 and C4 positions. sigmaaldrich.comchemicalbook.com This inherent reactivity allows for the controlled introduction of other functional groups.

The nitrile (-C≡N) group is a highly versatile functional handle in organic synthesis. It can be transformed into a variety of other functionalities, including amines (via reduction), carboxylic acids (via hydrolysis), and tetrazoles (via cycloaddition), among others. This synthetic flexibility makes cyanopyridines, such as isonicotinonitrile, powerful precursors for generating diverse molecular libraries.

Overview of Halogenated Pyridine Derivatives as Chemical Building Blocks

Halogenated pyridines are considered fundamental building blocks in synthetic chemistry. abacipharma.comresearchgate.net The presence of a halogen atom, such as chlorine, on the pyridine ring provides a reactive site for a multitude of cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) and nucleophilic aromatic substitution (SNAr) reactions. chem-soc.si This capability allows chemists to forge new carbon-carbon and carbon-heteroatom bonds with high regioselectivity, a crucial aspect in the construction of complex target molecules for the pharmaceutical and agrochemical industries. abacipharma.com The strategic placement of a halogen transforms the pyridine core into a versatile platform for diversification. ontosight.ai

Contextualization of 2-Chloro-6-methoxyisonicotinonitrile within Modern Synthetic Methodologies

This compound integrates the key features of its constituent parts into a single, highly useful molecule. It is a trifunctionalized building block offering multiple reaction pathways:

The Chloro Group: Located at the C2 position, it is the primary site for nucleophilic substitution and palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents. The synthesis of related chloro-nicotinonitrile derivatives is often achieved by treating the corresponding pyridone precursor with a chlorinating agent like phosphorus oxychloride. chem-soc.sinih.gov

The Nitrile Group: Positioned at C4, it serves as a stable yet convertible functional group for subsequent transformations into other important moieties.

The Methoxy (B1213986) Group: The electron-donating methoxy group at the C6 position modulates the electronic properties of the pyridine ring, influencing the reactivity of the other positions.

This strategic arrangement of functional groups makes this compound a valuable intermediate for synthesizing more elaborate heterocyclic systems, allowing for sequential and site-selective modifications.

Chemical Identity and Properties of this compound

PropertyValue
IUPAC Name This compound
CAS Number 1256788-36-9 abacipharma.com
Molecular Formula C₇H₅ClN₂O
Molecular Weight 168.58 g/mol
Canonical SMILES COC1=CC(=NC(=C1)Cl)C#N
InChI Key YLCPRGENGGWJTE-UHFFFAOYSA-N

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5ClN2O B2478751 2-Chloro-6-methoxyisonicotinonitrile CAS No. 1256788-36-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-6-methoxypyridine-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2O/c1-11-7-3-5(4-9)2-6(8)10-7/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHQQYIWTUFWASX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=CC(=C1)C#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Chloro 6 Methoxyisonicotinonitrile

Established Synthetic Routes to 2-Chloro-6-methoxyisonicotinonitrile

While a specific, universally established route for this compound is not extensively detailed in singular literature, its synthesis can be logically constructed from known reactions performed on pyridine (B92270) precursors. A plausible and effective pathway involves the initial synthesis of a di-substituted pyridine ring, followed by the introduction or modification of functional groups.

A common strategy begins with a precursor like 2,6-dichloropyridine. One of the chloro groups can be selectively substituted with a methoxy (B1213986) group, followed by the introduction of a nitrile group. For instance, the synthesis of the related compound 2-Chloro-6-methoxy-3-nitropyridine starts with 2,6-dichloropyridine, where one chlorine atom is substituted by a methoxy group using sodium hydroxide in methanol. guidechem.com This is followed by nitration. A similar strategy could be adapted for the target molecule, where the introduction of the nitrile group at the 4-position would be the key step.

Alternatively, a route could commence from a pre-functionalized isonicotinic acid derivative. For example, the synthesis of methyl 2-chloro-6-methoxynicotinate starts from 2-chloro-6-hydroxynicotinic acid, which is then methylated. chemicalbook.com This highlights a strategy where the core pyridine structure with some desired functionalities is first built, and then further modified.

Precursor Chemistry and Starting Materials for Isonicotinonitrile Synthesis

The synthesis of isonicotinonitrile and its derivatives often starts from readily available and inexpensive acyclic commodity-based raw materials. nih.gov The construction of the pyridine ring is a crucial step, and several classical methods are employed. The Hantzsch pyridine synthesis, for example, is a well-known method that involves the condensation of an aldehyde, ammonia, and a β-ketoester to form a dihydropyridine, which is then oxidized to the pyridine. nih.gov

For the synthesis of substituted nicotinonitriles, which are isomers of isonicotinonitriles, ylidenemalononitriles are valuable precursors. nih.gov These can react with various reagents to build the pyridine ring. A mild and facile solvent-free methodology to obtain multi-substituted pyridines from ylidenemalononitriles at room temperature has been reported. nih.gov

Another approach involves three-component reactions. For instance, the reaction of lithiated alkoxyallenes with nitriles and carboxylic acids provides a flexible route to highly substituted pyridin-4-ol derivatives, which can be further functionalized. chim.it

Starting Material/PrecursorSynthetic ApproachResulting Core Structure
Aldehydes, β-ketoesters, ammoniaHantzsch SynthesisDihydropyridine (oxidized to Pyridine)
YlidenemalononitrilesCyclization ReactionsSubstituted Pyridines
Alkoxyallenes, nitriles, carboxylic acidsThree-Component ReactionSubstituted Pyridin-4-ols
Acyclic commodity-based raw materialsContinuous Flow ChemistryNicotinonitriles

Strategic Introduction of Halogen and Methoxy Moieties

The introduction of halogen and methoxy groups onto the pyridine ring is a critical aspect of synthesizing this compound. These transformations require careful consideration of the electronic properties of the pyridine ring and the directing effects of existing substituents.

Halogenation: The direct halogenation of pyridine is often challenging due to the electron-deficient nature of the ring, which makes it less susceptible to electrophilic aromatic substitution. nih.govnsf.govchemrxiv.org Such reactions often require harsh conditions, including high temperatures and the use of strong Brønsted or Lewis acids, and can result in mixtures of regioisomers. nih.govnsf.govchemrxiv.org A more controlled method involves a ring-opening, halogenation, and ring-closing strategy. This approach temporarily transforms the pyridine into a more reactive series of alkenes (Zincke imines), which can then undergo regioselective halogenation under mild conditions. nih.gov

Methoxylation: The introduction of a methoxy group can be achieved through nucleophilic aromatic substitution (SNAr) of a suitable leaving group, such as a halogen, on the pyridine ring. For instance, a chloro-substituted pyridine can react with sodium methoxide to yield the corresponding methoxy-pyridine. clockss.org The reactivity of the pyridine ring towards nucleophilic substitution is enhanced by the presence of electron-withdrawing groups. acs.org

Functional GroupMethod of IntroductionKey Considerations
Chlorine Electrophilic Aromatic SubstitutionHarsh conditions, potential for regioisomeric mixtures. nih.govnsf.govchemrxiv.org
Ring-opening, Halogenation, Ring-closingMilder conditions, higher regioselectivity. nih.gov
Methoxy Nucleophilic Aromatic Substitution (SNAr)Requires a good leaving group (e.g., halogen) on the pyridine ring. clockss.org

Analogous Synthetic Approaches for Related Pyridine Nitriles

The synthesis of related pyridine nitriles provides valuable insights into the potential synthetic strategies for this compound. A variety of methods have been developed for the synthesis of substituted pyridines, which can be precursors to pyridine nitriles. nih.gov

One modular method for preparing highly substituted pyridines involves a cascade reaction comprising a copper-catalyzed cross-coupling of alkenylboronic acids with α,β-unsaturated ketoxime O-pentafluorobenzoates, followed by electrocyclization and air oxidation. nih.gov This method tolerates a range of functional groups, including nitriles.

Iron-catalyzed cyclization of ketoxime acetates and aldehydes offers a green synthetic route to substituted pyridines. rsc.org This reaction exhibits good functional group tolerance and can produce 2,4,6-triarylsubstituted symmetrical pyridines in high yields. rsc.org

Furthermore, the synthesis of multi-substituted pyridines from ylidenemalononitriles has been explored, leading to the formation of amino-nicotinonitriles. nih.gov These methods often involve cyclization and aromatization steps.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of pyridine derivatives to reduce environmental impact and improve sustainability. nih.govijarsct.co.in These principles focus on the use of environmentally friendly solvents, green catalysts, and energy-efficient reaction conditions. nih.govresearchgate.net

Several green techniques have been developed for pyridine synthesis, including:

Microwave-assisted synthesis: This technique can significantly reduce reaction times and energy consumption. ijarsct.co.in

Ultrasonic production: The use of ultrasound can enhance reaction rates and yields. nih.govresearchgate.net

Solvent-free synthesis: Conducting reactions without a solvent minimizes waste and avoids the use of hazardous substances. ijarsct.co.in

Use of green catalysts: Biocatalysts, such as enzymes, and other environmentally benign catalysts are being explored to replace traditional, more hazardous ones. ijarsct.co.in

Multicomponent one-pot reactions: These reactions improve efficiency by combining multiple synthetic steps into a single operation, reducing waste and saving time and resources. nih.govresearchgate.net

An example of a green chemical synthesis is the production of 2-benzenesulfonyl-pyridine, which features a tandem SNAr/oxidation under mild conditions. acs.org Such approaches, which minimize the use of hazardous reagents and lengthy reaction times, are desirable for the synthesis of this compound.

Green Chemistry PrincipleApplication in Pyridine Synthesis
Energy Efficiency Microwave-assisted synthesis, ultrasonic production. ijarsct.co.inresearchgate.net
Waste Prevention Solvent-free synthesis, multicomponent one-pot reactions. ijarsct.co.inresearchgate.net
Safer Solvents and Auxiliaries Use of environmentally friendly solvents like water or deep eutectic solvents. ijarsct.co.in
Catalysis Development and use of green catalysts, including biocatalysts. ijarsct.co.in

Reaction Mechanisms and Mechanistic Studies of 2 Chloro 6 Methoxyisonicotinonitrile

Nucleophilic Aromatic Substitution (SNAr) on the Pyridine (B92270) Ring System

Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for heteroaromatic compounds like 2-Chloro-6-methoxyisonicotinonitrile. This reaction involves the attack of a nucleophile on the aromatic ring, leading to the displacement of a leaving group. The pyridine ring, being electron-deficient, is inherently activated towards this type of reaction compared to benzene. The mechanism typically proceeds in two steps: the addition of the nucleophile to form a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the elimination of the leaving group to restore aromaticity. libretexts.orgyoutube.com For SNAr to occur, the aromatic ring must contain an electron-withdrawing group and a good leaving group. libretexts.orgyoutube.com

The reactivity of the pyridine ring in this compound towards SNAr is significantly influenced by its substituents.

Chloro Group : The chlorine atom at the C2 position serves as a good leaving group. Its electronegativity also contributes to the electrophilicity of the carbon atom to which it is attached, making it a prime site for nucleophilic attack. youtube.com

Methoxy (B1213986) Group : The methoxy group at the C6 position is an electron-donating group through resonance but can be weakly electron-withdrawing through induction. In the context of SNAr, electron-donating groups generally decrease the reactivity of the ring by destabilizing the negative charge of the Meisenheimer intermediate. However, its effect is position-dependent.

Nitrile Group : The isonicotinonitrile moiety, with the cyano group at C4, is a powerful electron-withdrawing group. This group strongly activates the pyridine ring for nucleophilic attack by stabilizing the anionic Meisenheimer intermediate through resonance. nih.govresearchgate.net The presence of such a group is often crucial for SNAr reactions to proceed under viable conditions on pyridine rings. nih.gov

The combined electronic effects of the electron-withdrawing nitrile and chloro groups, along with the pyridine nitrogen atom, outweigh the donating effect of the methoxy group, rendering the molecule highly susceptible to nucleophilic aromatic substitution.

In polysubstituted pyridines, the site of nucleophilic attack is determined by the positions of the activating groups and the leaving group. Nucleophilic attack is favored at positions that are ortho or para to strong electron-withdrawing groups because the negative charge of the intermediate can be effectively delocalized onto the activating group. libretexts.orgstackexchange.com

In this compound, the strongly electron-withdrawing cyano group is at the C4 position.

The C2 position , bearing the chloro leaving group, is ortho to the ring nitrogen and ortho to the C4-cyano group.

The C6 position , bearing the methoxy group, is ortho to the ring nitrogen and ortho to the C4-cyano group.

Nucleophilic attack will preferentially occur at the C2 position, leading to the displacement of the chloride ion. This is because chlorine is a much better leaving group than the methoxy group. While both C2 and C6 positions are activated by the cyano group, the substitution occurs at the carbon bearing the most suitable leaving group. Therefore, reactions with nucleophiles are expected to be highly regioselective, yielding 2-substituted-6-methoxyisonicotinonitrile derivatives.

Table 1: Influence of Substituents on SNAr Reactivity

Substituent Position Electronic Effect Influence on SNAr
Pyridine Nitrogen 1 Electron-withdrawing Activates the ring
Chloro 2 Electron-withdrawing (inductive), Good leaving group Activates the ring, provides site for substitution
Methoxy 6 Electron-donating (resonance), Weakly electron-withdrawing (inductive) Deactivates the ring (generally)
Cyano 4 Strongly electron-withdrawing (resonance and inductive) Strongly activates the ring

Electrophilic Aromatic Substitution Pathways

Electrophilic aromatic substitution (SEAr) involves the replacement of an atom, typically hydrogen, on an aromatic ring with an electrophile. wikipedia.orgtotal-synthesis.com This mechanism proceeds via a positively charged intermediate (an arenium ion or sigma complex). masterorganicchemistry.com Aromatic systems with electron-donating groups are activated towards SEAr, while those with electron-withdrawing groups are deactivated. total-synthesis.com

The pyridine ring itself is inherently electron-deficient due to the electronegative nitrogen atom, making it significantly less reactive than benzene towards electrophiles. Furthermore, this compound possesses two strong electron-withdrawing entities: the chloro group (by induction) and the cyano group. These groups, in addition to the ring nitrogen, strongly deactivate the ring towards electrophilic attack. While the methoxy group is an activating group, its effect is insufficient to overcome the powerful deactivating influence of the other substituents and the ring nitrogen. Therefore, electrophilic aromatic substitution reactions are generally not a favorable pathway for this compound and would require harsh reaction conditions, if they proceed at all. wikipedia.org

Radical Reactions and Single Electron Transfer (SET) Processes

Radical reactions involve species with unpaired electrons. In the context of aromatic compounds, radical substitution can occur, but it is less common than ionic pathways like SNAr and SEAr. Single Electron Transfer (SET) can sometimes be an initial step in a substitution reaction, leading to the formation of a radical ion pair.

Currently, there is limited specific information in the scientific literature detailing radical reactions or SET processes involving this compound. In principle, under specific conditions such as photochemical irradiation or in the presence of radical initiators, the compound could potentially undergo radical reactions. For instance, a radical nucleophilic substitution (SRN1) mechanism could be envisioned, but this often requires specific conditions not typical for standard nucleophilic substitutions. Such pathways remain a subject for potential investigation rather than a well-established reactivity pattern for this molecule.

Theoretical Investigations into Reaction Pathways and Transition States

Computational chemistry provides powerful tools for investigating reaction mechanisms, determining the energies of intermediates and transition states, and predicting reactivity and regioselectivity. For a molecule like this compound, theoretical studies could offer significant insights into its reaction pathways.

SNAr Mechanism : Density Functional Theory (DFT) calculations could be employed to model the SNAr reaction. These studies can map the potential energy surface for the nucleophilic attack, the formation of the Meisenheimer intermediate, and the final displacement of the chloride ion. By calculating the activation energies for attack at different positions, the observed regioselectivity can be rationalized and confirmed. researchgate.net Molecular orbital calculations can illustrate how the electron-withdrawing groups stabilize the transition state and the anionic intermediate. researchgate.net

Transition State Analysis : Computational methods can precisely characterize the geometry and energy of the transition states for various potential reactions. nist.gov This allows for a quantitative comparison of different mechanistic pathways (e.g., SNAr vs. SEAr) and helps to explain why one is favored over the other. For instance, the high energy of the transition state for electrophilic attack would computationally confirm the unlikelihood of the SEAr pathway.

While specific theoretical studies on this compound are not widely reported, the principles from computational studies on related substituted pyridines and other heteroaromatic systems are directly applicable and would be expected to support the mechanistic pathways described above. researchgate.net

Derivatization and Analog Synthesis Based on 2 Chloro 6 Methoxyisonicotinonitrile

Functional Group Interconversions of the Chloro Moiety

The chlorine atom at the 2-position of the pyridine (B92270) ring is a key handle for synthetic transformations. As a good leaving group on an electron-deficient ring, it is amenable to both metal-catalyzed cross-coupling reactions for carbon-carbon bond formation and nucleophilic aromatic substitution (SNAr) for the introduction of heteroatoms.

Palladium-catalyzed cross-coupling reactions are powerful tools for creating new carbon-carbon bonds at the C2-position of the pyridine ring, replacing the chloro group with various carbon-based fragments.

Suzuki-Miyaura Coupling: This reaction couples the 2-chloro-6-methoxyisonicotinonitrile with an organoboron species, typically a boronic acid or boronate ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org The reaction is highly versatile, allowing for the introduction of aryl, heteroaryl, vinyl, and alkyl groups. The general mechanism involves the oxidative addition of the chloropyridine to a Pd(0) complex, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org For electron-deficient heteroaryl chlorides like the target compound, catalyst systems employing bulky, electron-rich phosphine ligands are often effective. organic-chemistry.org

Sonogashira Coupling: To introduce an alkyne substituent, the Sonogashira coupling is employed. This reaction involves the coupling of this compound with a terminal alkyne, catalyzed by a palladium complex with a copper(I) co-catalyst and an amine base. wikipedia.orglibretexts.orgorganic-chemistry.org The reaction proceeds under mild conditions and is tolerant of many functional groups. nih.govrsc.org The key steps involve the formation of a copper acetylide, which then participates in the palladium catalytic cycle. libretexts.org Copper-free Sonogashira variants have also been developed. nih.govrsc.org

The table below summarizes representative conditions for these cross-coupling reactions based on transformations of similar 2-chloropyridine substrates.

Reaction Type Coupling Partner Catalyst System Base Solvent Typical Product
Suzuki-MiyauraArylboronic AcidPd(OAc)₂, SPhosK₃PO₄Toluene/H₂O2-Aryl-6-methoxyisonicotinonitrile
SonogashiraPhenylacetylenePd(PPh₃)₂Cl₂, CuIEt₃NTHF/DMF6-Methoxy-2-(phenylethynyl)isonicotinonitrile

The electron-deficient nature of the pyridine ring, enhanced by the nitrile group, facilitates nucleophilic aromatic substitution (SNAr) at the C2-position. fishersci.co.uk This allows for the direct displacement of the chloride by a variety of heteroatom nucleophiles. youtube.comyoutube.com The reaction typically proceeds via an addition-elimination mechanism, involving the formation of a stabilized anionic intermediate known as a Meisenheimer complex. nih.govnih.gov

N-Nucleophiles: Primary and secondary amines (aliphatic or aromatic) readily displace the chloride to form 2-amino-6-methoxyisonicotinonitrile derivatives. These reactions are often carried out by heating the reactants in a polar solvent, sometimes with an added base like potassium carbonate to neutralize the HCl generated. fishersci.co.uk

O-Nucleophiles: Alcohols and phenols, typically as their corresponding alkoxides or phenoxides (generated with a base like sodium hydride), can react to form 2-alkoxy- or 2-aryloxy-6-methoxyisonicotinonitrile compounds.

S-Nucleophiles: Thiols react, usually as thiolates, to yield 2-(alkylthio)- or 2-(arylthio)-6-methoxyisonicotinonitrile derivatives. These reactions are often efficient due to the high nucleophilicity of sulfur. researchgate.net

The following table illustrates typical conditions for SNAr reactions on the this compound core.

Nucleophile Type Example Reagent Conditions Product Class
N-NucleophileMorpholineHeat, DMSO6-Methoxy-2-morpholinoisonicotinonitrile
O-NucleophileSodium MethoxideReflux, Methanol2,6-Dimethoxyisonicotinonitrile
S-NucleophileSodium ThiophenoxideRoom Temp, DMF6-Methoxy-2-(phenylthio)isonicotinonitrile

Transformations of the Nitrile (–CN) Group

The nitrile group is a versatile functional handle that can be converted into several other important functionalities, providing another avenue for derivatization.

The nitrile group can be hydrolyzed under acidic or basic aqueous conditions to yield a carboxylic acid. libretexts.org Acid-catalyzed hydrolysis involves initial protonation of the nitrile nitrogen, followed by attack of water to form an imidic acid, which tautomerizes to an amide. The amide is then further hydrolyzed to the carboxylic acid and an ammonium salt. libretexts.org Partial hydrolysis under controlled conditions can be used to isolate the intermediate carboxamide (2-chloro-6-methoxyisonicotinamide).

Reduction: The nitrile can be completely reduced to a primary amine (a (2-chloro-6-methoxypyridin-4-yl)methanamine). A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is typically used for this transformation, which proceeds via nucleophilic addition of hydride ions. libretexts.org The resulting aminomethyl group can be a site for further functionalization. Using a less reactive hydride reagent like diisobutylaluminium hydride (DIBALH) followed by aqueous workup can lead to the corresponding aldehyde. libretexts.org

Cyclization: The nitrile group can participate in cyclization reactions. For instance, treatment with sodium azide (NaN₃) and a Lewis acid can convert the nitrile into a tetrazole ring, yielding 5-(2-chloro-6-methoxypyridin-4-yl)-1H-tetrazole. This adds a new heterocyclic ring to the core structure.

Advanced Spectroscopic and Computational Characterization of 2 Chloro 6 Methoxyisonicotinonitrile and Its Derivatives

High-Resolution NMR Spectroscopy for Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise molecular structure of 2-Chloro-6-methoxyisonicotinonitrile. mmu.ac.uk A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the complete assignment of all proton (¹H) and carbon (¹³C) signals.

In the ¹H NMR spectrum, the molecule is expected to show two distinct signals in the aromatic region corresponding to the two protons on the pyridine (B92270) ring. Additionally, a singlet corresponding to the three protons of the methoxy (B1213986) (-OCH₃) group would be observed at a higher field.

The ¹³C NMR spectrum would display signals for all seven carbon atoms in the molecule. This includes two carbons in the aromatic part of the pyridine ring bonded to hydrogen, two quaternary carbons in the ring (one bonded to chlorine and the other to the methoxy group), the carbon of the nitrile (-CN) group, the carbon of the methoxy group, and the carbon atom bonded to both the nitrile and chloro substituents.

To definitively assign these signals and confirm the connectivity, 2D NMR experiments are employed. nih.govepfl.ch

COSY (Correlation Spectroscopy): This experiment reveals correlations between protons that are coupled to each other, confirming the relationship between the two aromatic protons on the pyridine ring. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. sdsu.edu It would link the aromatic proton signals to their corresponding carbon signals and the methoxy proton signal to the methoxy carbon.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on typical chemical shifts for substituted pyridines.

Atom Type Predicted Chemical Shift (ppm) Multiplicity Key HMBC Correlations
H-3/H-5 ¹H ~7.0-7.8 Doublet (d) C-4, C-5/C-3, C-2/C-6
H-5/H-3 ¹H ~6.7-7.2 Doublet (d) C-4, C-6, C-5/C-3
-OCH₃ ¹H ~3.9-4.1 Singlet (s) C-6
C-2 ¹³C ~150-155 Quaternary H-3
C-3 ¹³C ~115-125 Methine (CH) H-5
C-4 ¹³C ~110-120 Quaternary H-3, H-5
C-5 ¹³C ~140-150 Methine (CH) H-3
C-6 ¹³C ~160-165 Quaternary H-5, -OCH₃
-CN ¹³C ~115-120 Quaternary H-3, H-5

Mass Spectrometry and Chromatographic Techniques for Purity and Identity Confirmation

Mass spectrometry (MS), typically coupled with a chromatographic separation technique like Liquid Chromatography (LC) or Gas Chromatography (GC), is essential for confirming the molecular weight and assessing the purity of this compound. nih.govmdpi.com

In an LC-MS analysis, the compound would first be separated from any impurities on a chromatography column. umb.edu The eluent is then introduced into the mass spectrometer, where the molecule is ionized. The resulting mass spectrum would show a molecular ion peak (M⁺) corresponding to the mass of the compound. A key feature for chloro-containing compounds is the presence of a characteristic isotopic pattern. researchgate.net Due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes, the mass spectrum will exhibit two peaks: the molecular ion peak (M⁺) and an (M+2)⁺ peak with an intensity approximately one-third of the M⁺ peak, confirming the presence of a single chlorine atom in the molecule. nih.gov

High-resolution mass spectrometry (HRMS) can determine the molecular mass with very high precision, allowing for the calculation of the exact molecular formula and providing definitive confirmation of the compound's identity.

Table 2: Expected Mass Spectrometry Data for this compound (C₇H₅ClN₂O)

Ion Calculated m/z (Monoisotopic) Description
[M]⁺ (with ³⁵Cl) 168.0118 Molecular ion peak corresponding to the most abundant chlorine isotope.
[M+2]⁺ (with ³⁷Cl) 170.0088 Isotopic peak due to the presence of ³⁷Cl.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive and accurate method for determining the three-dimensional structure of a molecule in the solid state. nih.gov This technique requires a suitable single crystal of the compound. nih.gov When a beam of X-rays is directed at the crystal, the electrons in the molecule diffract the X-rays in a specific pattern. libretexts.org By analyzing this diffraction pattern, the precise position of each atom in the crystal lattice can be determined, yielding exact bond lengths, bond angles, and torsional angles.

For this compound, an X-ray crystal structure would confirm the planarity of the pyridine ring and provide precise measurements of the C-Cl, C-O, and C≡N bond lengths. Furthermore, it would reveal the conformation of the methoxy group relative to the ring. The analysis of the crystal packing can also identify intermolecular interactions, such as dipole-dipole interactions or π-stacking between the aromatic rings of adjacent molecules, which govern the solid-state properties of the compound. mdpi.com

Table 3: Typical Bond Lengths Expected from X-ray Analysis of Substituted Pyridines

Bond Typical Length (Å)
C-C (aromatic) 1.38 - 1.40
C-N (aromatic) 1.33 - 1.35
C-Cl 1.72 - 1.75
C-O (methoxy) 1.35 - 1.37
O-CH₃ 1.42 - 1.44
C-CN 1.43 - 1.45

Computational Chemistry Approaches

Computational chemistry serves as a powerful complement to experimental techniques, providing insights into the electronic structure, conformation, and reactivity of this compound that can be difficult to obtain through measurement alone.

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. researchgate.net By performing DFT calculations, one can obtain the optimized molecular geometry, which can be compared with experimental data from X-ray crystallography. nih.govdergipark.org.tr

A key application of DFT is the calculation of the molecular electrostatic potential (MEP) map. uni-muenchen.de The MEP illustrates the charge distribution across the molecule, highlighting electron-rich (negative potential, typically colored red) and electron-deficient (positive potential, typically colored blue) regions. libretexts.org For this compound, the MEP map would likely show negative potential around the nitrogen atom of the pyridine ring and the nitrile group, indicating these are sites susceptible to electrophilic attack. researchgate.net

DFT also allows for the calculation of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of the molecule's chemical reactivity and kinetic stability. scirp.org

Table 4: Representative Electronic Properties of a Substituted Pyridine Calculated by DFT (Based on data for analogous compounds like 2-chloro-6-methoxypyridine) nih.gov

Property Typical Calculated Value Significance
HOMO Energy -6.5 to -7.5 eV Indicates electron-donating capability.
LUMO Energy -1.0 to -2.0 eV Indicates electron-accepting capability.
HOMO-LUMO Gap 4.5 to 6.5 eV Relates to chemical reactivity and stability.

Molecular Dynamics (MD) simulations are used to study the motion and conformational changes of molecules over time. nih.gov For this compound, MD simulations can provide detailed information about the rotational dynamics of the methoxy group. This analysis helps to understand the preferred orientation of the methyl group relative to the pyridine ring and the energy barriers for rotation.

Simulations in an explicit solvent (like water or an organic solvent) can also reveal how the molecule interacts with its environment. This includes the formation of hydrogen bonds or other non-covalent interactions, which can influence the molecule's solubility and reactivity. nih.gov By analyzing the simulation trajectory, one can characterize the conformational landscape and identify the most stable or functionally relevant conformations.

Computational models can be used to predict a variety of chemical properties and reactivity parameters directly from the molecular structure. chemrxiv.org By employing quantitative structure-activity relationship (QSAR) models or specialized quantum chemical calculations, it is possible to estimate properties such as:

Acidity/Basicity (pKa): Theoretical studies on substituted pyridines have successfully calculated their pKa values, which quantify the acidity of the conjugate acid. mdpi.com For this compound, the basicity of the pyridine nitrogen would be predicted based on the electronic effects of the chloro, methoxy, and cyano substituents.

Reactivity Indices: DFT calculations can yield various reactivity descriptors, such as chemical potential, hardness, and electrophilicity index. chemrxiv.org These parameters help in predicting how the molecule will behave in chemical reactions.

Solubility: Parameters like the Hildebrand solubility parameter can be calculated to predict the miscibility of the compound in various solvents. chemrxiv.org This is valuable for designing reaction conditions or purification protocols. Computational methods can thus guide experimental work by predicting the outcomes of reactions and physical properties before they are measured in the lab. emerginginvestigators.org

Applications in Chemical Synthesis and Precursor Chemistry

2-Chloro-6-methoxyisonicotinonitrile as a Versatile Synthetic Building Block

The reactivity of this compound is primarily centered around the displacement of the chloro substituent and transformations of the nitrile group. The chlorine atom at the 2-position is susceptible to nucleophilic substitution, allowing for the introduction of a wide array of functional groups. This reactivity is a cornerstone of its utility as a versatile building block in medicinal chemistry and materials science.

The nitrile group, on the other hand, can undergo various transformations, including hydrolysis to carboxylic acids, reduction to amines, or participation in cycloaddition reactions. This dual reactivity allows for a modular and divergent approach to the synthesis of highly functionalized pyridine (B92270) derivatives.

Table 1: Key Reactions of this compound

Reaction TypeReagents and ConditionsProduct Type
Nucleophilic Aromatic SubstitutionVarious nucleophiles (e.g., amines, alcohols, thiols), often with a base2-Substituted-6-methoxyisonicotinonitriles
Suzuki CouplingAryl or heteroaryl boronic acids, Pd catalyst, base2-Aryl/heteroaryl-6-methoxyisonicotinonitriles
Buchwald-Hartwig AminationAmines, Pd catalyst, base2-Amino-6-methoxyisonicotinonitriles
Nitrile HydrolysisAcid or base catalysis, heat6-Methoxyisonicotinic acid derivatives
Nitrile ReductionReducing agents (e.g., LiAlH4, H2/catalyst)(6-Methoxypyridin-4-yl)methanamine derivatives

Precursor for Complex Heterocyclic Ring Systems

The inherent functionality of this compound makes it an excellent starting material for the synthesis of more complex, fused heterocyclic ring systems. These elaborate structures are often found at the core of biologically active molecules and functional materials.

By leveraging the reactivity of both the chloro and nitrile groups, chemists can orchestrate annulation reactions to construct bicyclic and polycyclic frameworks. For instance, the nitrile group can be transformed into an amino or related functional group, which can then undergo intramolecular cyclization with a suitably functionalized substituent introduced at the 2-position. This strategy provides access to a diverse range of N-fused heterocycles. nih.gov

Role in the Synthesis of Ligands for Chemical Biology Investigations

In the field of chemical biology, ligands are indispensable tools for probing biological systems. The pyridine scaffold is a common feature in many biologically active molecules, and this compound serves as a valuable precursor for the synthesis of novel ligands.

The ability to readily introduce various substituents at the 2-position allows for the systematic modification of a ligand's structure, enabling the exploration of structure-activity relationships (SAR). For example, by introducing different aryl or alkyl groups via cross-coupling reactions, researchers can fine-tune the steric and electronic properties of a ligand to optimize its binding affinity and selectivity for a particular biological target.

Application as an Intermediate in the Development of Agrochemical Scaffolds

The pyridine ring is a key structural motif in many successful agrochemicals, including herbicides, insecticides, and fungicides. This compound provides a convenient entry point for the synthesis of novel agrochemical candidates. The chloro and methoxy (B1213986) groups can influence the molecule's herbicidal or pesticidal activity, as well as its metabolic stability and environmental persistence.

For instance, 2-Chloro-6-methylthiotoluene, a related compound, is a key intermediate in the production of the herbicide sulfonone. google.com This highlights the importance of substituted chloro-aromatic compounds in the agrochemical industry. The synthetic versatility of this compound allows for the creation of libraries of compounds that can be screened for desirable agrochemical properties.

Integration into Supramolecular Assemblies and Functional Materials

The field of supramolecular chemistry focuses on the design and synthesis of complex chemical systems from molecular components held together by non-covalent interactions. The nitrile and methoxy groups of this compound can participate in hydrogen bonding and other non-covalent interactions, making it a potential component for the construction of supramolecular assemblies.

By incorporating this building block into larger molecular structures, it is possible to create materials with tailored properties, such as specific host-guest recognition capabilities or unique photophysical characteristics. The pyridine nitrogen atom can also act as a coordination site for metal ions, opening up possibilities for the creation of metal-organic frameworks (MOFs) and coordination polymers with interesting catalytic or material properties. While specific examples involving this compound are not yet prevalent in the literature, the principles of supramolecular chemistry suggest its potential in this area. nih.gov

Future Research Directions and Unexplored Reactivity

Development of Novel and Sustainable Synthetic Routes

The synthesis of functionalized pyridines is a cornerstone of pharmaceutical and agrochemical research. nih.gov Future efforts will likely focus on developing more environmentally friendly and efficient synthetic pathways to 2-Chloro-6-methoxyisonicotinonitrile and its derivatives. Traditional methods for producing such heterocyclic compounds often involve harsh conditions, toxic solvents, and multi-step procedures that generate significant waste. benthamscience.com

Green chemistry principles offer a roadmap for innovation in this area. ijarsct.co.in Research could be directed towards:

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and energy consumption. ijarsct.co.in

Use of Greener Solvents: Exploring benign solvents like ionic liquids or deep eutectic solvents could replace hazardous organic solvents traditionally used. benthamscience.com

Catalyst Development: The design of novel, reusable catalysts, such as iron-based catalysts or functionalized metal-organic frameworks (MOFs), can lead to higher yields and easier product purification. rsc.orgacs.org For instance, a Zn(II)-catalyzed solvent-free approach has been shown to be effective for synthesizing substituted pyridines from alcohols. researchgate.net

Biocatalysis: Employing enzymes or whole-cell biocatalysts could offer highly selective and mild reaction conditions for the synthesis of pyridine (B92270) precursors. thieme-connect.comkcl.ac.uknih.gov

Synthesis StrategyPotential AdvantageRelevant Research Area
Microwave-Assisted SynthesisReduced reaction time and energy useGreen Chemistry
Ionic Liquid SolventsLower environmental impact, recyclabilitySustainable Chemistry
Heterogeneous CatalysisCatalyst reusability, simplified purificationProcess Chemistry
BiocatalysisHigh selectivity, mild conditionsBiotechnology

Exploration of Unconventional Catalytic Pathways for Functionalization

The functionalization of the pyridine ring is key to creating novel molecular architectures. Unconventional catalytic methods are poised to unlock new reactivity patterns for this compound.

Photoredox Catalysis: Visible-light-mediated photoredox catalysis has emerged as a powerful tool for C-H functionalization. nih.govacs.org This strategy could be used to forge new carbon-carbon bonds at various positions on the pyridine ring, leveraging the unique reactivity of pyridinyl radicals generated from pyridinium ions. iciq.orgunibo.itacs.org

Electrocatalysis: Electrochemical methods offer a sustainable alternative to chemical oxidants and reductants. researchgate.net Electrocatalytic hydrogenation, for example, can be used to reduce the pyridine ring to a piperidine skeleton under ambient temperature and pressure, a common motif in pharmaceuticals. acs.orgnih.gov Furthermore, electrochemical approaches can enable unique regioselectivity, such as the meta-C–H sulfonylation of pyridines. nih.gov

Biocatalysis: Enzymes, such as imine reductases, can catalyze the enantioselective reduction of heterocyclic imines, offering a green route to chiral derivatives. researchgate.net Combining biocatalysis with traditional chemical steps in one-pot processes represents a frontier in efficient synthesis. nih.gov

Application in Cascade and Multicomponent Reactions

The isonitrile functional group is exceptionally versatile, particularly in multicomponent reactions (MCRs), which allow for the rapid assembly of complex molecules in a single step. nih.gov This makes this compound an ideal building block for creating diverse chemical libraries for drug discovery. nih.gov

Ugi and Passerini Reactions: As an isonitrile, the compound is a prime candidate for the classic Ugi four-component reaction and the Passerini three-component reaction. frontiersin.orgwikipedia.org These reactions can be used to introduce a wide variety of substituents, creating peptide-like scaffolds with high molecular diversity. researchgate.netrsc.org The Ugi reaction, in particular, is noted for its ability to generate complex products from simple starting materials. researchgate.net

Novel MCRs: Beyond established MCRs, there is an opportunity to design new reaction cascades that exploit the multiple reactive sites on the molecule. For instance, a sequence could involve an isonitrile-based MCR followed by a transition-metal-catalyzed cross-coupling at the chloro position. Such cascade processes, which combine multiple bond-forming events in one pot, are highly efficient. nih.gov The unique electronic nature of isonitriles makes them powerful tools for developing novel MCRs to access new heterocyclic systems. kcl.ac.ukresearchgate.net

Interdisciplinary Research at the Interface of Organic Chemistry and Materials Science

The properties of the pyridine ring make it a valuable component in functional materials. Future research could explore the incorporation of this compound into advanced materials.

Polymer Science: Pyridine-containing polymers are promising for applications ranging from contaminant capture to self-assembling block copolymers. nih.gov The isonitrile and chloro groups on the molecule could serve as handles for polymerization or for grafting onto existing polymer backbones. mdpi.com Polypyridine (PPY), for example, is a polymer that luminesces in the blue region of the spectrum, making it relevant for organic light-emitting diodes (OLEDs). acs.orgacs.org The innate basicity of the pyridine motif, however, can sometimes interfere with transition-metal-catalyzed polymerizations, a challenge that requires careful monomer design. chemrxiv.org

Organic Electronics: The electron-deficient nature of the pyridine ring makes it a useful building block for n-type organic semiconductors. By incorporating this molecule into larger conjugated systems, researchers could develop new materials for organic photovoltaics (OPVs) or organic field-effect transistors (OFETs).

Advanced Computational Modeling for Rational Design and Discovery

In silico methods are becoming indispensable in modern chemical research for predicting reactivity and designing novel compounds. researchgate.netresearchgate.net

Reactivity Prediction: Density Functional Theory (DFT) and other computational models can be used to understand the electronic structure of this compound. researchgate.net Such studies can predict the most reactive sites for nucleophilic or electrophilic attack, guiding the design of new functionalization strategies. nih.gov For instance, computational analysis can predict reaction energy profiles and the structures of transition states. researchgate.net

Virtual Screening and Drug Design: The scaffold can be used as a starting point for the computational design of new bioactive molecules. nih.gov By modeling the interactions of virtual libraries based on this core structure with biological targets, such as enzymes or receptors, researchers can identify promising candidates for synthesis and testing. rsc.org Molecular dynamics simulations can further elucidate the mechanisms of action at an atomic level. ucl.ac.ukucl.ac.uk

Materials Property Simulation: Computational tools can also predict the electronic and photophysical properties of polymers or conjugated materials derived from this compound, accelerating the discovery of new functional materials. mdpi.com

Q & A

Q. How can researchers optimize the synthesis of 2-chloro-6-methoxyisonicotinonitrile to maximize yield and purity?

Methodological Answer:

  • Step 1 : Start with nucleophilic substitution reactions using chloro- and methoxy-substituted pyridine precursors. Adjust reaction parameters (temperature, solvent polarity, and catalyst loading) to favor substitution at the 2- and 6-positions .
  • Step 2 : Monitor reaction progress via TLC or HPLC. For purification, employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate the product from unreacted starting materials and byproducts .
  • Step 3 : Validate purity using melting point analysis and spectroscopic techniques (e.g., 1^1H NMR, 13^{13}C NMR, and FTIR). Compare spectral data with structurally analogous compounds (e.g., 2-chloro-3-methylisonicotinonitrile) .

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • Primary Techniques :
  • NMR Spectroscopy : Assign peaks based on substituent effects. The chloro group deshields adjacent protons, while the methoxy group causes characteristic upfield shifts .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (C7_7H4_4ClN2_2O, MW 170.57 g/mol) and fragmentation patterns .
    • Supplementary Methods : X-ray crystallography for unambiguous structural confirmation (if crystalline) .

Q. How can researchers assess the acute toxicity of this compound in vitro?

Methodological Answer:

  • Protocol :
  • Use mammalian cell lines (e.g., HEK293 or HepG2) for cytotoxicity assays (MTT or LDH release).
  • Classify toxicity based on EC50_{50} values and compare with structurally similar nitriles (e.g., 6-amino-5-nitropicolinonitrile) .
    • Safety Precautions : Follow OSHA guidelines for handling nitriles, including PPE (gloves, lab coat, and P95 respirator) .

Advanced Research Questions

Q. How does the electron-withdrawing chloro group influence the regioselectivity of substitution reactions in this compound?

Methodological Answer:

  • Theoretical Analysis : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electron density and identify reactive sites. The chloro group stabilizes transition states via inductive effects, directing nucleophiles to the 4-position .
  • Experimental Validation : Compare reaction outcomes with/without chloro substitution (e.g., using 6-methoxyisonicotinonitrile as a control) .

Q. How to resolve contradictions in spectral data for this compound derivatives?

Methodological Answer:

  • Case Study : If 1^1H NMR shows unexpected splitting, consider dynamic effects (e.g., restricted rotation due to steric hindrance).
  • Resolution : Use variable-temperature NMR or 2D techniques (COSY, NOESY) to confirm conformational dynamics .

Q. What strategies can be used to design enzyme inhibitors using this compound as a scaffold?

Methodological Answer:

  • Step 1 : Perform molecular docking (e.g., AutoDock Vina) to identify binding interactions with target enzymes (e.g., kinases). The nitrile group may act as a hydrogen bond acceptor .
  • Step 2 : Synthesize derivatives with modified substituents (e.g., replacing methoxy with amino groups) and test inhibitory activity via enzymatic assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.